molecular formula C8H2Br2N2 B8193219 4,6-Dibromoisophthalonitrile

4,6-Dibromoisophthalonitrile

Cat. No.: B8193219
M. Wt: 285.92 g/mol
InChI Key: ZNBRGBYGUHMQOV-UHFFFAOYSA-N
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Description

4,6-Dibromoisophthalonitrile: is an organic compound with the molecular formula C8H2Br2N2 and a molecular weight of 285.92 g/mol . It is a derivative of isophthalonitrile, where two bromine atoms are substituted at the 4 and 6 positions of the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromoisophthalonitrile typically involves the bromination of isophthalonitrile. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromoisophthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 4,6-diaminoisophthalonitrile or 4,6-dimethoxyisophthalonitrile.

    Reduction Products: 4,6-Dibromo-1,3-diaminobenzene.

    Oxidation Products: 4,6-Dibromoisophthalic acid.

Scientific Research Applications

4,6-Dibromoisophthalonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dibromoisophthalonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    4,6-Dichloroisophthalonitrile: Similar structure but with chlorine atoms instead of bromine.

    4,6-Difluoroisophthalonitrile: Fluorine atoms replace the bromine atoms.

    4,6-Diiodoisophthalonitrile: Iodine atoms are substituted for bromine

Uniqueness: 4,6-Dibromoisophthalonitrile is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence its reactivity and interactions with other molecules, making it distinct from its chloro, fluoro, and iodo analogs .

Biological Activity

4,6-Dibromoisophthalonitrile (C8H2Br2N2) is a synthetic organic compound notable for its applications in both chemistry and biology. With a molecular weight of 285.92 g/mol, it is primarily used as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure, characterized by the presence of bromine atoms at the 4 and 6 positions of the isophthalonitrile framework, imparts specific electronic and steric properties that influence its reactivity and biological activity.

The biological activity of this compound is primarily linked to its ability to interact with various enzymes and proteins. This compound has been investigated for its potential as an enzyme inhibitor , impacting cellular pathways by binding to active sites on enzymes and altering biochemical reactions. The specific molecular targets include:

  • Enzymes : It may inhibit enzymes involved in metabolic processes.
  • Proteins : Potential interactions with proteins can lead to altered protein-ligand dynamics.

Applications in Research

This compound has garnered attention in several research domains:

  • Chemistry : Used as a precursor in synthesizing more complex organic structures.
  • Biology : Investigated for its role in enzyme inhibition studies and protein interactions.
  • Medicine : Explored for potential pharmaceutical applications, particularly as an intermediate in drug synthesis.

Case Studies and Research Findings

Research involving this compound has highlighted its biological implications. Below are summarized findings from various studies:

Study ReferenceFocus AreaKey Findings
Enzyme InhibitionDemonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
Protein-Ligand InteractionsShowed that the compound binds selectively to certain proteins, affecting their activity and stability.
Drug DevelopmentInvestigated as a precursor for synthesizing novel pharmaceuticals with enhanced biological activity.

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated isophthalonitriles to understand its unique properties better:

Compound NameHalogen TypeBiological ActivityUnique Features
4,6-DichloroisophthalonitrileChlorineModerate enzyme inhibitionLess reactive than brominated analogs
4,6-DifluoroisophthalonitrileFluorineLow biological activitySmall size reduces steric hindrance
4,6-DiiodoisophthalonitrileIodineHigh enzyme inhibition potentialLarger size may enhance binding affinity

Properties

IUPAC Name

4,6-dibromobenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br2N2/c9-7-2-8(10)6(4-12)1-5(7)3-11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBRGBYGUHMQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C#N)Br)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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